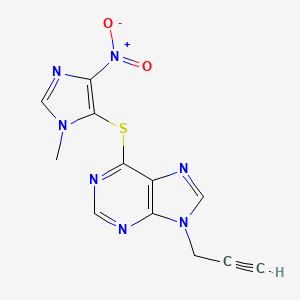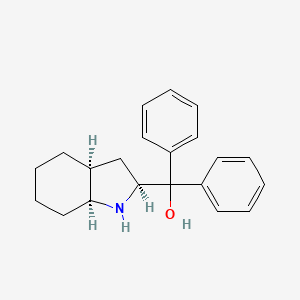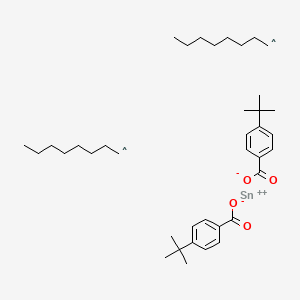![molecular formula C13H19NO B1493610 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2160285-72-1](/img/structure/B1493610.png)
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (hereinafter referred to as ‘1-DMPC’) is a cyclic ether compound with a unique chemical structure. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-DMPC has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound for the study of the structure and reactivity of cyclic ethers. It has also been used as a ligand for the study of metal-ion complexes, and as a substrate for the study of enzymes. In addition, it has been used in the synthesis of various compounds, such as peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of 1-DMPC is not fully understood. However, it is believed to be involved in a range of biochemical processes, such as the inhibition of certain enzymes, the modulation of certain receptors, and the inhibition of certain transporters. It is also believed to have an effect on the activity of certain ion channels and to modulate the activity of certain hormones.
Efectos Bioquímicos Y Fisiológicos
1-DMPC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor 5-HT2A. In addition, it has been shown to inhibit the activity of certain transporters, such as the glucose transporter GLUT4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-DMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing adverse reactions. However, it is important to note that 1-DMPC is not soluble in organic solvents, and it has a low solubility in aqueous solutions.
Direcciones Futuras
1-DMPC has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new drugs and drug delivery systems, the development of new therapeutic agents, and the development of new diagnostic tools. In addition, 1-DMPC could be used to study the structure and reactivity of cyclic ethers, to study the activity of metal-ion complexes, and to study the activity of enzymes. Finally, 1-DMPC could be used in the synthesis of peptides and peptidomimetics.
Propiedades
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZTFHSUQNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)